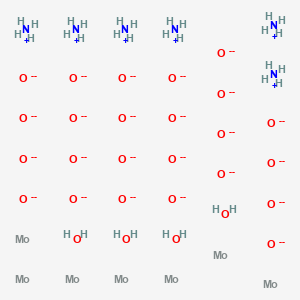

![molecular formula C12H19NO2 B087594 {2-[3-(Dimethylamino)propoxy]phenyl}methanol CAS No. 14573-97-8](/img/structure/B87594.png)

{2-[3-(Dimethylamino)propoxy]phenyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

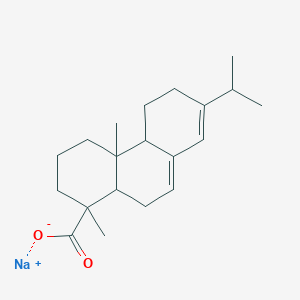

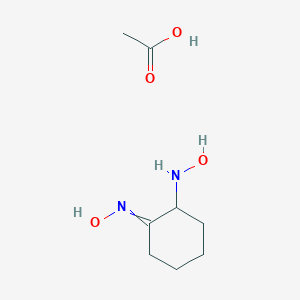

“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is an aromatic ether . It is also known by other names such as “2-3-dimethylamino propoxy phenyl methanol”, “2-3-dimethylamino propoxy phenyl”, and "benzenemethanol,2-3-dimethylamino propoxy" .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H19NO2 . The InChI Key is KEQGOXOOPXJVFM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=CC=C1CO .Physical and Chemical Properties Analysis

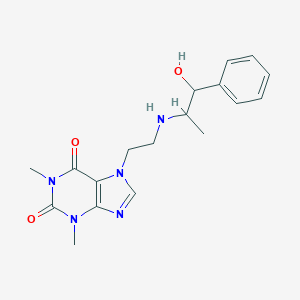

The molecular weight of “this compound” is 209.28 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 32.7 Ų .Scientific Research Applications

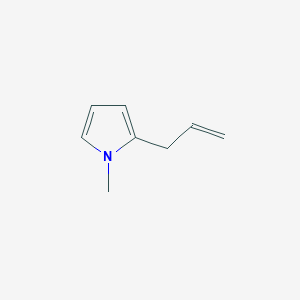

Synthesis and Electropolymerization :

- The compound has been used in the synthesis of silicon naphthalocyanines (SiNcs), which exhibit non-aggregated behavior in various solvents and show potential for electropolymerization due to oxidative electropolymerization of substituent groups (Bıyıklıoğlu & Alp, 2017).

Photophysical and Photochemical Properties :

- Studies have examined the excited state intramolecular proton transfer (ESIPT) in derivatives of this compound, revealing insights into the mechanisms of alcohol monitoring and the influence of solvent environments (Liu et al., 2019), (Chen et al., 2019).

Molecular Structure and Hydrogen Bonding :

- The compound's structure and conformation have been studied, revealing the role of hydrogen bonds in molecular conformations and interactions (Zhang et al., 2015), (Niu et al., 2015).

Redox Properties and Fluorescence :

- Derivatives of this compound have been studied for their reversible redox properties and potential as fluorescent probes, indicating applications in sensing and molecular electronics (Huang et al., 2008).

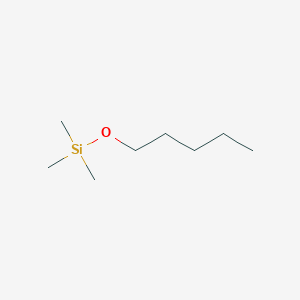

Interaction with Solvents :

- The solubility and interaction of derivatives in various solvents have been investigated, providing essential data for their practical application in different chemical environments (Song et al., 2019).

Applications in Electroluminescent Devices :

- Conjugated polyelectrolytes derived from the compound have been synthesized and studied for their potential in electroluminescent devices, showing promising applications in electronics (Huang et al., 2004).

Safety and Hazards

“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The safety data sheet indicates that it may have an effect on the respiratory system .

Mode of Action

It’s known that the compound is an aromatic ether , which suggests it might interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar to this compound, can undergo nucleophilic substitution reactions . This suggests that {2-[3-(Dimethylamino)propoxy]phenyl}methanol might also participate in similar reactions, potentially affecting various biochemical pathways.

Pharmacokinetics

Its molecular weight (20929 g/mol) falls within the range generally favorable for oral bioavailability in drug molecules.

Result of Action

The safety data sheet indicates that it may cause respiratory irritation , suggesting it might have an effect at the cellular level in the respiratory system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . , indicating that it might have potential environmental toxicity.

Properties

IUPAC Name |

[2-[3-(dimethylamino)propoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGOXOOPXJVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633605 |

Source

|

| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-97-8 |

Source

|

| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)